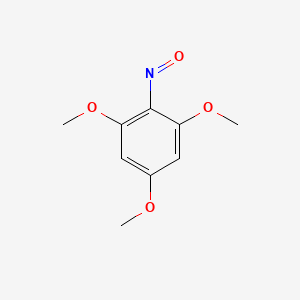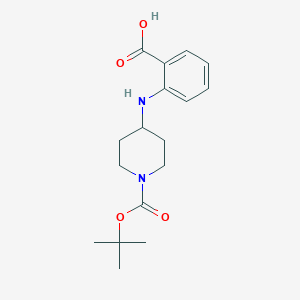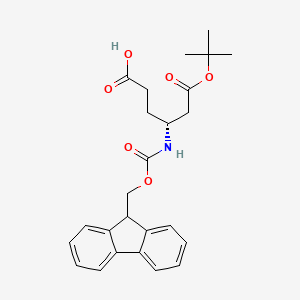
2-Chloro-5-(4-chlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-(4-chlorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H6Cl2N2 . It is a pyrimidine derivative, which is a class of compounds that are widely present in nature and form the basis for several drugs and biological substances .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents can significantly impact the course and efficiency of the reaction . Another approach involves the use of organolithium reagents . The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction studies . Weak but significant interactions like C–H···O, C–H···F, and π – π are involved in the stability of the structure . Ab-initio and Density Functional Theory (DFT) calculations can predict the optimized geometry which can well reproduce structural parameters .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, thioxopyrimidines and their condensed analogs can be synthesized based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the formation of 2-thioxopyrimidines and their condensed analogs is based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
1. Antimalarial Properties
2-Chloro-5-(4-chlorophenyl)pyrimidine (PYR) has been studied for its antimalarial properties. Research by Sherlin et al. (2018) focused on the structural, bonding, and spectral analysis of PYR, highlighting its role in the docking of drug molecules in the enzyme's active site, essential for antimalarial activity (Sherlin et al., 2018).
2. Resistance to Malaria Drugs
PYR has been evaluated for its effectiveness against strains of malaria parasites that have developed resistance to other drugs, such as proguanil. This research, conducted as early as 1951, underscored the significance of PYR in combating drug-resistant malaria strains (Rollo, 1951).
3. Synthesis of Biologically Active Compounds
Research into the synthesis of various biologically active compounds using PYR derivatives has been conducted. For instance, Campaigne et al. (1970) explored the conversion of 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one into compounds of potential biological interest (Campaigne et al., 1970).
4. Ultrasonic Evaluation in Medicinal Applications
The ultrasonic properties of 2-mercapto substituted pyrimidines, including 2-Mercapto-4-(4’ –chloro phenyl) pyrimidine, have been investigated for potential industrial and medicinal applications, showcasing the compound's versatility in different research contexts (Bodke et al., 2014).
5. Synthesis and Antibacterial Activity
The synthesis of new pyrimidine derivatives, including 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2, 4-diamine, has been explored for their potential antibacterial activity. This highlights the compound's relevance in addressing microbial resistance (Jafar et al., 2013).
6. Crystal Structure Analysis
The crystal structure of related pyrimidine compounds, such as nuarimol, has been analyzed to understand the molecular arrangement and interactions, crucial for developing effective fungicides (Kang et al., 2015).
Future Directions
properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEPTIIJSKEJMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375486 |
Source


|
| Record name | 2-Chloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27956-40-7 |
Source


|
| Record name | 2-Chloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)
![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)
